Rhodamine DHPE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

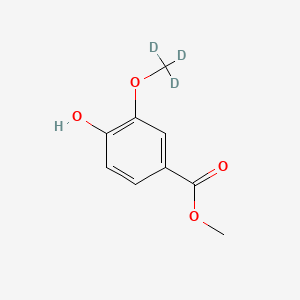

Rhodamine DHPE (N-(Lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt) is a rhodamine-labeled glycerophosphoethanolamine lipid . It has been used in membrane fusion assays . The probe localizes to the membrane/cell surface and membrane/vesicular areas . It has a red color with excitation/emission at 560/581 nm .

Molecular Structure Analysis

This compound is labeled on the head group with the red-fluorescent rhodamine B fluorophore . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

This compound has been used as a fluorescence energy acceptor in combination with NBDPE as the donor in membrane fusion assays using the principle of fluorescence energy transfer (FRET) .Physical And Chemical Properties Analysis

This compound is a dark red solid that is soluble in chloroform . It should be stored at -20°C and protected from light . Its molecular weight is 1333.80 .Mechanism of Action

The mechanism of action of Rhodamine DHPE involves its use as a fluorescence energy acceptor in membrane fusion assays. It works in combination with NBDPE as the donor, using the principle of fluorescence energy transfer (FRET) . These probes have also been used for following membrane trafficking during endocytosis .

properties

CAS RN |

126111-99-7 |

|---|---|

Molecular Formula |

C70H11N4O14PS2 |

Molecular Weight |

1333.81 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.